aminedihydrochloride](/img/structure/B13580530.png)
[2-(Diethylamino)ethyl](methyl)aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethylaminedihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a methylamine group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylaminedihydrochloride typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylaminedihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Chemistry
In chemistry, 2-(Diethylamino)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.
Biology
In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound to understand the behavior of similar amines in biological systems.
Medicine
In the medical field, 2-(Diethylamino)ethylaminedihydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways involving amines.
Industry
Industrially, this compound is used in the production of surfactants, emulsifiers, and other chemical products. Its unique properties make it suitable for various applications in manufacturing processes.
作用機序
The mechanism of action of 2-(Diethylamino)ethylaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in signaling pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethylaminedihydrochloride has unique properties due to the presence of both diethylamino and methylamine groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
特性
分子式 |
C7H20Cl2N2 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC名 |
N',N'-diethyl-N-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7-6-8-3;;/h8H,4-7H2,1-3H3;2*1H |
InChIキー |
JTQIMZPKJYVVAA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


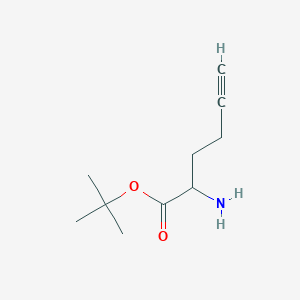
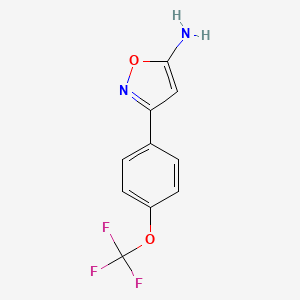
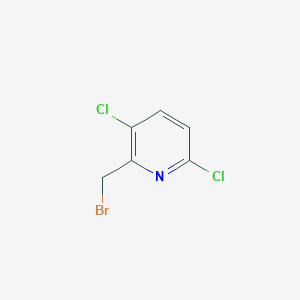

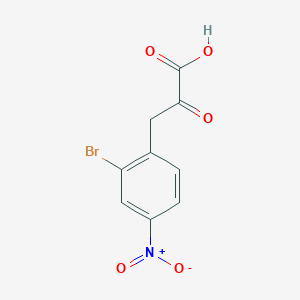
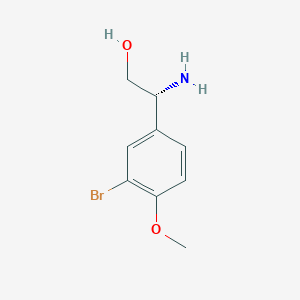
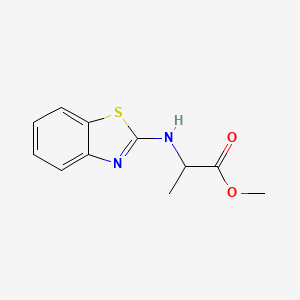
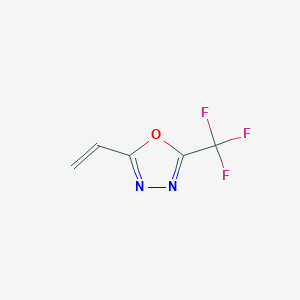
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
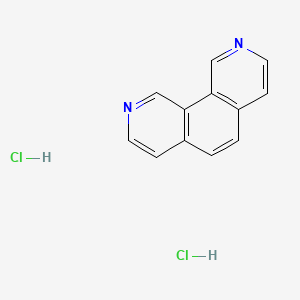
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
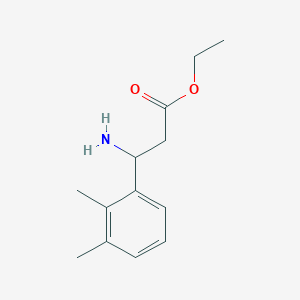
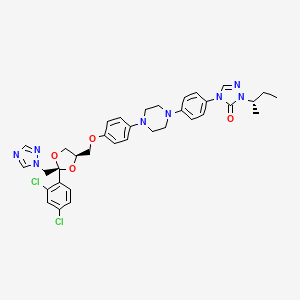
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
